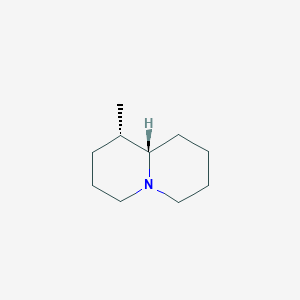
(1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Lupinane is a quinolizidine alkaloid found in various species of the Lupinus genus. These alkaloids are known for their structural diversity and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine typically involves the acylation of lupinine, a simple quinolizidine alkaloid. For instance, reactions with 3-phenylacrylic (cinnamoyl) and 5-[(3R)-dithiolan-3-yl]pentanoic (lipoic) acid chlorides in anhydrous benzene in the presence of triethylamine have been reported to yield O-acyl derivatives of lupinine .
Industrial Production Methods
Industrial production of this compound is less common and often involves extraction from lupine plants. The process includes successive soaking and cooking to reduce the content of toxic alkaloids, followed by purification steps to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Lupinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine are typical.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various applications .
Applications De Recherche Scientifique
Alpha-Lupinane has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing other quinolizidine alkaloids.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of bioactive peptides and nutraceuticals
Mécanisme D'action
Alpha-Lupinane exerts its effects through various molecular targets and pathways. For instance, it modulates inflammatory responses by inhibiting the expression of inducible nitric oxide synthase, nuclear factor-kappa B, and cyclooxygenase-2. This inhibition reduces inflammation and protects against tissue damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lupanine: Another quinolizidine alkaloid with similar pharmacological properties.
Sparteine: Known for its use in the synthesis of other alkaloids.
Lupinine: A precursor in the synthesis of (1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine.
Uniqueness
Alpha-Lupinane is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets, making it particularly effective in certain pharmacological applications .
Propriétés
Numéro CAS |
18396-98-0 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
(1S,9aS)-1-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-8-11-7-3-2-6-10(9)11/h9-10H,2-8H2,1H3/t9-,10-/m0/s1 |
Clé InChI |
VZEGBIWAIFLVJH-UWVGGRQHSA-N |
SMILES |
CC1CCCN2C1CCCC2 |
SMILES isomérique |
C[C@H]1CCCN2[C@H]1CCCC2 |
SMILES canonique |
CC1CCCN2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















